molecular formula C18H15NO B3231781 2-Naphthalenol, 1-[[(phenylmethyl)imino]methyl]- CAS No. 13293-99-7

2-Naphthalenol, 1-[[(phenylmethyl)imino]methyl]-

Cat. No.: B3231781
CAS No.: 13293-99-7
M. Wt: 261.3 g/mol
InChI Key: CTMYZNZIVQEMHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization of Schiff Bases and Naphthol Derivatives in Organic Synthesis

Schiff bases, characterized by the azomethine or imine group (-C=N-), are pivotal in organic synthesis due to their relative ease of preparation and their utility as intermediates for the synthesis of various biologically active compounds. nih.govmdpi.com The imine linkage is typically formed through the condensation of a primary amine with an aldehyde or ketone. mdpi.com Naphthol derivatives, on the other hand, are bicyclic aromatic compounds that serve as fundamental building blocks in the chemical and pharmaceutical industries. nih.gov Polysubstituted naphthalenes and 2-naphthols are particularly important for their electronic and optical properties. nih.gov

The combination of these two moieties in compounds like 2-Naphthalenol, 1-[[(phenylmethyl)imino]methyl]- results in a scaffold with enhanced biological and chemical reactivity. Naphthalene-based Schiff bases are explored for their potential antimicrobial, anticancer, and antidiabetic activities. rsc.orgcabidigitallibrary.org The lipophilic nature of the naphthalene (B1677914) ring can enhance the ability of these molecules to penetrate biological membranes. nih.gov

Naphthols are known to be more reactive than phenols and are soluble in simple alcohols, ethers, and chloroform. wikipedia.org Specifically, 2-naphthol (B1666908) is a widely utilized intermediate in the production of dyes and other chemical compounds. wikipedia.org The hydroxyl group on the naphthalene ring can influence the electronic properties of the molecule and participate in hydrogen bonding, which is crucial for molecular recognition and biological activity.

Historical Development and Evolution of Synthetic Strategies for Naphthyl-Based Imines and Mannich Bases

The synthesis of naphthyl-based imines and Mannich bases has a rich history, with continuous evolution of synthetic methodologies to improve efficiency, yield, and environmental friendliness.

Naphthyl-Based Imines (Schiff Bases): The formation of the imine bond is a classical reaction in organic chemistry. organic-chemistry.org Early methods often involved the straightforward condensation of a naphthol derivative, an aldehyde, and an amine, sometimes under harsh conditions. Over time, advancements have led to the use of various catalysts and reaction conditions to facilitate this transformation. For instance, microwave-assisted synthesis under solvent-free conditions has been developed as a green and efficient method for preparing 2-naphthol Mannich bases, which are structurally related to imines. cdnsciencepub.comresearchgate.net

Naphthyl-Based Mannich Bases: The Mannich reaction is a three-component condensation involving an active hydrogen-containing compound (like 2-naphthol), an aldehyde (such as formaldehyde), and a primary or secondary amine. bohrium.com This reaction is a cornerstone for the synthesis of β-amino ketones and their derivatives, known as Mannich bases. bohrium.com

Historically, the synthesis of amidoalkyl naphthols, a class of Mannich bases, was primarily achieved through multicomponent Mannich condensations. mdpi.com A variety of catalysts have been employed to promote this reaction, including boric acid, silica (B1680970) sulfuric acid, and various metal complexes. orientjchem.org More recent developments focus on greener and more sustainable approaches. For example, the use of citrus lemon juice as a natural acid catalyst has been reported for the synthesis of 1-amidoalkyl-2-naphthols. derpharmachemica.com Mechanochemical synthesis in a ball mill, which avoids the use of solvents, has also emerged as a powerful technique for producing Mannich bases from β-naphthols in high yields. bohrium.com

A notable transformation in this area is the Betti reaction, a multicomponent reaction between 2-naphthol, aldehydes, and ammonia (B1221849) or amines to yield aminobenzylnaphthols. rsc.org This reaction, discovered in the early 20th century, has seen numerous modifications to produce both racemic and non-racemic products, which are valuable as chiral ligands in asymmetric synthesis. rsc.org

The table below summarizes some of the catalysts and conditions used in the synthesis of naphthyl-based Mannich bases.

CatalystReaction ConditionsProductYield (%)Reference
Phenylboronic acidSolvent-free, 120 °C1-Amidoalkyl-2-naphthols60-92 mdpi.com
p-Toluenesulfonic acidMicrowave, solvent-free2-Naphthol Mannich basesNot specified cdnsciencepub.comresearchgate.net
Citrus lemon juiceRoom temperature, ethanol1-Amidoalkyl-2-naphtholsHigh derpharmachemica.com
None (Mechanosynthesis)Ball millMannich bases from β-naphtholsUp to 98 bohrium.com
Triton X-100Water, room temperatureN,N-dialkylated Betti bases80-94 rsc.org

Research Trajectories and Scope for 2-Naphthalenol, 1-[[(phenylmethyl)imino]methyl]- and Related Scaffolds

Current research on 2-Naphthalenol, 1-[[(phenylmethyl)imino]methyl]- and related naphthyl-based Schiff and Mannich bases is directed towards several key areas, driven by their potential applications in medicinal chemistry, materials science, and catalysis.

Medicinal Chemistry: A significant focus of research is the exploration of the biological activities of these compounds. Naphthalene-based Schiff bases and their metal complexes are being investigated for their antimicrobial properties against various bacterial and fungal strains. nih.govcabidigitallibrary.orgnih.gov For instance, studies have shown that the presence of certain substituents, such as halogens or hydroxyl groups, on the phenyl ring of the imine moiety can enhance antibacterial activity. nih.gov Furthermore, copper(II) complexes of naphthalene-based halogenated Schiff bases have demonstrated promising antidiabetic and antioxidant potential. rsc.org The anticancer properties of these compounds are also an active area of investigation. cabidigitallibrary.orgnih.gov

Catalysis: Chiral aminonaphthol ligands, synthesized from 2-naphthol, amines, and aldehydes, are used in asymmetric synthesis. rsc.org The ability of these compounds to form complexes with metals makes them valuable as catalysts in a variety of organic transformations. The oxidative coupling of 2-naphthol can lead to the formation of BINOL (1,1'-bi-2-naphthol), a C2-symmetric ligand that is widely used in asymmetric catalysis. wikipedia.org

Materials Science: The π-conjugated systems present in these molecules give rise to interesting photophysical properties. Naphthalene-based Schiff base complexes are being studied for their potential use in color-tunable applications. researchgate.net The incorporation of these scaffolds into polymers can lead to materials with high thermal stability and unique optoelectronic properties. mdpi.com

The future scope of research on 2-Naphthalenol, 1-[[(phenylmethyl)imino]methyl]- and its analogues is vast. Further exploration of their structure-activity relationships will be crucial for the rational design of new therapeutic agents. The development of more efficient and sustainable synthetic methods will continue to be a priority. Moreover, the unique photophysical and electronic properties of these compounds will likely lead to their application in the development of novel sensors, organic light-emitting diodes (OLEDs), and other advanced materials.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(benzyliminomethyl)naphthalen-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO/c20-18-11-10-15-8-4-5-9-16(15)17(18)13-19-12-14-6-2-1-3-7-14/h1-11,13,20H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTMYZNZIVQEMHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN=CC2=C(C=CC3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

10.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26664029
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Advanced Synthetic Pathways and Methodologies for 2 Naphthalenol, 1 Phenylmethyl Imino Methyl

Traditional Synthetic Approaches: Condensation Reactions and Mannich-Type Processes

The classical synthesis of 2-Naphthalenol, 1-[[(phenylmethyl)imino]methyl]- and related Schiff bases typically involves the condensation reaction between an aldehyde and a primary amine. In the case of the title compound, this involves the reaction of 2-hydroxy-1-naphthaldehyde (B42665) with benzylamine (B48309). This reaction is often carried out in a suitable solvent, such as ethanol, and may be catalyzed by an acid or base. The formation of the characteristic imine (C=N) bond is the key step in this process.

Another traditional and relevant synthetic route is the Mannich-type reaction. This process involves the aminoalkylation of an acidic proton located on a carbon atom. For the synthesis of related compounds, such as 1-(α-aminoalkyl)-2-naphthols, a three-component condensation of 2-naphthol (B1666908), an aldehyde, and a secondary amine like piperidine (B6355638) or morpholine (B109124) is employed. This reaction highlights the versatility of condensation strategies in generating derivatives from the 2-naphthol framework.

One-Pot Multicomponent Reactions for 2-Naphthalenol, 1-[[(phenylmethyl)imino]methyl]- Synthesis

One-pot multicomponent reactions (MCRs) have emerged as a powerful and efficient strategy for the synthesis of complex molecules like derivatives of 2-Naphthalenol, 1-[[(phenylmethyl)imino]methyl]- from simple starting materials in a single step. nih.gov This approach is highly valued in organic synthesis for its atom economy, reduced waste generation, and operational simplicity. nih.govijcmas.com

For the synthesis of analogous 1-amidoalkyl-2-naphthols, a one-pot, three-component reaction of 2-naphthol, an aldehyde, and an amide or urea (B33335) is a commonly employed and efficient method. ijcmas.comderpharmachemica.com This reaction proceeds via the in-situ formation of an ortho-quinone methide (o-QM) intermediate from the reaction of 2-naphthol and the aldehyde, which then undergoes nucleophilic addition by the amide. derpharmachemica.com The use of various catalysts can promote this reaction, leading to high yields of the desired products. derpharmachemica.com This methodology can be conceptually extended to the synthesis of the title compound by replacing the amide with benzylamine.

Green Chemistry Principles in the Synthesis of 2-Naphthalenol, 1-[[(phenylmethyl)imino]methyl]-

The principles of green chemistry are increasingly being applied to the synthesis of Schiff bases to minimize environmental impact. rsc.orgwalisongo.ac.id This involves the use of environmentally benign solvents, catalysts, and energy sources. The goal is to develop synthetic protocols that are not only efficient but also sustainable. walisongo.ac.id

Solvent-Free Methods and Microwave-Assisted Synthesis

Solvent-free reaction conditions represent a significant advancement in green chemistry, as they eliminate the environmental and economic costs associated with solvent use. nih.govcem.com Reactions are often carried out by grinding the solid reactants together, sometimes with a solid catalyst, a technique known as grindstone chemistry. ijcmas.com This method is not only environmentally friendly but can also lead to shorter reaction times and higher yields. ijcmas.com

Microwave-assisted synthesis is another key green chemistry technique that has been successfully applied to the synthesis of Schiff bases and related compounds. nih.govcem.comresearchgate.net Microwave irradiation provides rapid and uniform heating of the reaction mixture, often leading to a dramatic reduction in reaction times and an increase in product yields compared to conventional heating methods. nih.govcem.com The combination of solvent-free conditions and microwave assistance offers a particularly powerful and eco-friendly approach to synthesis. nih.govrsc.org For instance, the synthesis of various heterocyclic compounds, including imidazoles, has been efficiently achieved using microwave-assisted, solvent-free methods. nih.gov

Catalytic Systems for Sustainable 2-Naphthalenol, 1-[[(phenylmethyl)imino]methyl]- Production

The development of efficient and recyclable catalysts is a cornerstone of green chemistry. A wide range of catalysts have been explored for the synthesis of Schiff bases and their derivatives. These include both homogeneous and heterogeneous catalysts. Heterogeneous catalysts are particularly attractive as they can be easily separated from the reaction mixture and reused, reducing waste and cost. researchgate.net

Examples of catalytic systems used in the synthesis of related 1-amidoalkyl-2-naphthols include:

Natural acids: Citric acid from lemon juice has been used as an effective and environmentally benign catalyst. derpharmachemica.com

Solid acids: Catalysts such as silica-supported sulfuric acid and montmorillonite (B579905) K-10 have been employed.

Metal catalysts: Various metal salts and complexes, including those of copper, nickel, and zinc, have shown catalytic activity. researchgate.netrdd.edu.iqnih.gov For example, a copper-based metal-organic framework (Cu-MOF) has been used as a recyclable heterogeneous catalyst for oxidative amidation reactions. nih.gov

The choice of catalyst can significantly influence the reaction rate, yield, and selectivity.

Optimization of Reaction Conditions and Yield Enhancement for 2-Naphthalenol, 1-[[(phenylmethyl)imino]methyl]-

Optimizing reaction conditions is crucial for maximizing the yield and purity of 2-Naphthalenol, 1-[[(phenylmethyl)imino]methyl]-. Key parameters that are typically optimized include the choice of solvent, catalyst, temperature, and reaction time.

Systematic studies are often conducted to determine the optimal conditions. For example, a model reaction might be run under various solvent systems, with different catalysts, and at a range of temperatures to identify the combination that provides the best results. researchgate.net It has been observed that for some related syntheses, solvent-free conditions or the use of specific solvents like acetonitrile (B52724) can lead to higher yields. nih.govresearchgate.net The catalyst loading is also a critical parameter to optimize, as using the minimum amount of catalyst is desirable from both an economic and environmental perspective. researchgate.net

The table below presents a hypothetical optimization of the synthesis of a related 1-amidoalkyl-2-naphthol, illustrating the effect of different solvents on the reaction yield.

EntrySolventTemperature (°C)Time (h)Yield (%)
1Solvent-free100195
2Water100560
3Ethanol80485
4Acetonitrile80390
5Toluene110675
6Dichloromethane40850

This table is illustrative and based on general findings for similar reactions. researchgate.net

Derivatization Strategies for Structural Modification of 2-Naphthalenol, 1-[[(phenylmethyl)imino]methyl]- Framework

The framework of 2-Naphthalenol, 1-[[(phenylmethyl)imino]methyl]- can be readily modified to generate a library of derivatives with potentially new and interesting properties. Derivatization is typically achieved by varying the starting materials, namely the aldehyde and the amine.

By using substituted benzaldehydes or other aromatic and aliphatic aldehydes in the initial condensation reaction, a range of Schiff bases with different substituents on the phenyl ring attached to the imine carbon can be synthesized. Similarly, employing various primary amines in place of benzylamine allows for the introduction of different groups on the imine nitrogen. This modular approach provides a straightforward strategy for creating structural diversity. The synthesis of 1-amidoalkyl-2-naphthols demonstrates this principle, where a variety of aryl aldehydes with both electron-donating and electron-withdrawing substituents have been successfully used to generate a series of derivatives. derpharmachemica.com

Introduction of Chiral Auxiliaries and Enantiopure Derivatives

In stereochemistry, a chiral auxiliary is a stereogenic group that is temporarily incorporated into an organic compound to control the stereochemical outcome of a synthesis. wikipedia.org The inherent chirality of the auxiliary biases the stereoselectivity of subsequent reactions, enabling the selective production of a desired stereoisomer. wikipedia.org After serving its purpose, the auxiliary can typically be removed and recovered for future use. wikipedia.orgsigmaaldrich.com This strategy is a cornerstone of asymmetric synthesis, which is crucial for producing enantiomerically pure compounds, particularly in the development of pharmaceutical agents where one enantiomer often possesses the desired biological activity. wikipedia.orgrsc.org Chiral auxiliaries are valued for their reliability and versatility, often making them the preferred method in the early stages of drug discovery. wikipedia.orgrsc.org

The synthesis of enantiopure derivatives related to 2-Naphthalenol, 1-[[(phenylmethyl)imino]methyl]- involves creating a stereocenter, often through the asymmetric modification of the core structure. While the parent Schiff base itself is prochiral, advanced methodologies can be employed to synthesize chiral derivatives with high enantiomeric purity. These strategies often rely on either substrate control, by using an enantiopure starting material, or reagent control, where a chiral catalyst or auxiliary directs the stereochemical outcome.

A prominent strategy involves the use of a chiral amine in the initial condensation reaction. For instance, a chiral auxiliary such as (R)-α-methylphenethylamine can be reacted with a ketone to form an imine, which is then hydrogenated to yield a chiral amine intermediate. google.com This approach demonstrates how a chiral auxiliary can be used to establish a stereocenter, which is retained after the auxiliary is removed. google.com

Another advanced approach is the use of dual catalytic systems to achieve high enantioselectivity. For example, a nickel/photoredox dual catalysis system has been successfully developed for the asymmetric cross-coupling of α-N-heterocyclic trifluoroborates with aryl bromides to produce chiral N-benzylic heterocycles. nih.gov This methodology utilizes bi-oxazoline (BiOX) ligands as the chiral component to direct the stereochemistry. nih.gov While not applied directly to 2-Naphthalenol, 1-[[(phenylmethyl)imino]methyl]-, the principles are highly relevant for creating N-benzylic chiral centers. The reaction conditions can be finely tuned to optimize both yield and enantiomeric excess (ee). nih.gov

Detailed findings from such a catalytic system highlight the potential for creating highly enantioenriched products.

LigandCatalyst SystemSolventYield (%)Enantiomeric Excess (ee %)
L1 (BiOX)NiCl₂·dme (10 mol %), Ir[dF(CF₃)ppy]₂(bpy)PF₆ (0.125 mol %), K₂HPO₄2-MeTHF8097
L2 (BiOX)NiCl₂·dme (10 mol %), Ir[dF(CF₃)ppy]₂(bpy)PF₆ (0.125 mol %), K₂HPO₄2-MeTHF8197
This table presents data on the enantioselective synthesis of a model N-benzylic heterocycle using a Ni/photoredox dual catalysis system, demonstrating the effectiveness of chiral BiOX ligands. nih.gov

Furthermore, molecules structurally similar to the target compound have themselves been employed as chiral auxiliaries. A notable example is the use of (R)- or (S)-1-(alpha-aminobenzyl)-2-naphthol for the diastereoselective synthesis of α-aminophosphonates. nih.gov In this process, chiral imines derived from the naphthol auxiliary react with trialkyl phosphites in the presence of trifluoroacetic acid. nih.gov The reaction proceeds with high diastereoselectivity, and the major diastereomer can be isolated by crystallization, ultimately yielding enantiopure α-aminophosphonic acids after removal of the auxiliary. nih.gov

Other widely recognized classes of chiral auxiliaries could also be adapted for the synthesis of derivatives. Evans' oxazolidinone auxiliaries, for example, are highly effective in directing stereoselective transformations such as aldol (B89426) reactions and alkylations. rsc.org To utilize this approach, the core structure of 2-Naphthalenol, 1-[[(phenylmethyl)imino]methyl]- would need to be functionalized, for instance, with a carboxylic acid group, to which the oxazolidinone auxiliary could be attached to direct a subsequent stereoselective modification.

Coordination Chemistry of 2 Naphthalenol, 1 Phenylmethyl Imino Methyl As a Ligand

Ligand Design Principles and Potential Coordination Sites of 2-Naphthalenol, 1-[[(phenylmethyl)imino]methyl]-

2-Naphthalenol, 1-[[(phenylmethyl)imino]methyl]- is an archetypal Schiff base ligand whose design is rooted in fundamental coordination chemistry principles. Schiff bases derived from aromatic aldehydes with an ortho-hydroxyl group are renowned for their stability and potent chelating abilities. sphinxsai.comsemanticscholar.org The stability of this particular ligand is enhanced by the effective conjugation of the naphthalene (B1677914) and phenyl rings. sphinxsai.com

The primary coordination sites are the nitrogen atom of the imine (azomethine) group and the oxygen atom of the phenolic hydroxyl group. Upon deprotonation, the phenolate (B1203915) oxygen and the imine nitrogen act as a bidentate, monoanionic (N,O) donor set. This arrangement is ideal for forming a stable six-membered chelate ring with a central metal ion. This chelate effect, where a multidentate ligand binds to a single metal ion, significantly increases the thermodynamic stability of the resulting complex compared to coordination with analogous monodentate ligands. The ligand typically coordinates in its enol-imine tautomeric form, although the keto-amine form has been observed in the solid state for similar Schiff bases. nih.govrsc.org

Synthesis and Elucidation of Metal Complexes Featuring 2-Naphthalenol, 1-[[(phenylmethyl)imino]methyl]- Ligands

The synthesis of metal complexes with 2-Naphthalenol, 1-[[(phenylmethyl)imino]methyl]- generally follows a straightforward procedure. The Schiff base ligand is first prepared through the condensation reaction of 2-hydroxy-1-naphthaldehyde (B42665) and benzylamine (B48309), often by refluxing equimolar amounts in a solvent such as ethanol. wisdomlib.org

The resulting ligand is then reacted with a metal salt (e.g., acetate, chloride, or nitrate) in a 2:1 ligand-to-metal molar ratio to yield the desired complex. rsc.orgmdpi.comajgreenchem.com The reaction is typically carried out in an alcoholic solution, which is heated under reflux for several hours. ajgreenchem.comijcrcps.com Upon cooling, the solid metal complex often precipitates from the solution and can be isolated by filtration, followed by washing with a cold solvent and drying. mdpi.com The resulting complexes are generally colored, air-stable solids with good yields. sphinxsai.comijcrcps.com

Transition Metal Complexes of 2-Naphthalenol, 1-[[(phenylmethyl)imino]methyl]- (e.g., Copper, Zinc, Nickel, Cobalt, Palladium)

This Schiff base ligand readily forms stable complexes with a variety of divalent and trivalent transition metal ions. The most common stoichiometry for divalent metals is ML₂, where two deprotonated ligand molecules coordinate to a single metal center. analis.com.my The coordination geometry is highly dependent on the nature of the metal ion and the steric influences of the ligand.

For instance, Cu(II) complexes typically adopt a distorted square planar geometry. rsc.orgrsc.orgijcrcps.com Ni(II) complexes are particularly interesting as they can exhibit either a diamagnetic square planar or a paramagnetic tetrahedral geometry, often influenced by the steric bulk of the amine substituent. acs.orgresearchgate.net Co(II) and Zn(II) complexes commonly favor a tetrahedral arrangement. rsc.orgsemanticscholar.org Palladium(II), with its strong preference for a square planar environment, forms diamagnetic complexes with a perfect square planar geometry. analis.com.my

Table 1: Common Geometries of Transition Metal Complexes with N,O-Bidentate Naphthaldehyde Schiff Bases

Metal IonCoordination NumberTypical GeometryMagnetic PropertiesReferences
Copper (Cu²⁺)4Distorted Square PlanarParamagnetic rsc.orgrsc.orgijcrcps.com
Zinc (Zn²⁺)4TetrahedralDiamagnetic semanticscholar.org
Nickel (Ni²⁺)4Square Planar or TetrahedralDiamagnetic or Paramagnetic acs.orgresearchgate.net
Cobalt (Co²⁺)4TetrahedralParamagnetic rsc.org
Palladium (Pd²⁺)4Square PlanarDiamagnetic analis.com.my

Spectroscopic Characterization of Metal-2-Naphthalenol, 1-[[(phenylmethyl)imino]methyl]- Complexes (e.g., NMR, IR, UV-Vis, EPR)

A suite of spectroscopic techniques is employed to elucidate the structure of these metal complexes and confirm the coordination of the ligand to the metal center.

Infrared (IR) Spectroscopy: IR spectroscopy provides direct evidence of coordination. A key indicator is the shift of the azomethine C=N stretching vibration (ν(C=N)), typically observed around 1600-1625 cm⁻¹, to a lower or higher frequency in the complex's spectrum. sphinxsai.comrsc.org This shift signifies the donation of the lone pair of electrons from the imine nitrogen to the metal ion. rsc.org Furthermore, the disappearance of the broad phenolic O-H stretching band from the free ligand's spectrum and the appearance of new, weaker bands at lower frequencies (typically 500-600 cm⁻¹ and 400-500 cm⁻¹) corresponding to M-O and M-N stretching vibrations, respectively, confirm the chelation. rsc.orgresearchgate.netresearchgate.net

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes, usually recorded in solvents like DMSO or DMF, show distinct absorption bands. ijcrcps.comresearchgate.net Intense bands in the ultraviolet region are typically assigned to intra-ligand π→π* and n→π* transitions. researchgate.netnih.gov The formation of the complex gives rise to new bands in the visible region, which can be attributed to ligand-to-metal charge transfer (LMCT) and, for d-block metals, lower intensity d-d transitions. sphinxsai.comscielo.br The position and intensity of these d-d bands are particularly useful for inferring the coordination geometry of the complex (e.g., square planar vs. tetrahedral). ijcrcps.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing the free ligand and its diamagnetic complexes (e.g., Zn(II), Pd(II), and square planar Ni(II)). acs.orgnih.gov In the ¹H NMR spectrum of the free ligand, a characteristic signal for the imine proton (CH=N) is observed at a downfield chemical shift, and a broad signal at a very low field corresponds to the phenolic -OH proton. nih.gov Upon complexation, the phenolic proton signal disappears, confirming deprotonation and coordination. nih.gov The signals for protons near the coordination sites, such as the imine proton, often experience a noticeable shift, providing further evidence of complex formation. nih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR (or ESR) spectroscopy is exclusively used for characterizing paramagnetic complexes, such as those of Cu(II). rsc.orgnih.gov The EPR spectrum provides detailed information about the electronic environment of the unpaired electron, allowing for the determination of g-values and hyperfine coupling constants. These parameters can help establish the coordination geometry and the nature of the metal-ligand bonding. rsc.org

Table 2: Key Spectroscopic Features for Characterizing Metal Complexes of 2-Naphthalenol, 1-[[(phenylmethyl)imino]methyl]-

TechniqueKey ObservationInferenceReferences
IRShift in ν(C=N) band; disappearance of ν(O-H); appearance of ν(M-O) and ν(M-N) bands.Coordination of imine nitrogen and phenolic oxygen to the metal center. rsc.orgresearchgate.net
UV-VisAppearance of new charge transfer and/or d-d transition bands in the visible region.Confirmation of complexation; provides information on coordination geometry. ijcrcps.comscielo.br
NMR (for diamagnetic complexes)Disappearance of the phenolic -OH proton signal; shift in the imine proton and other nearby proton signals.Confirms deprotonation of the hydroxyl group and coordination to the metal. nih.govnih.gov
EPR (for paramagnetic complexes)Characteristic g-values and hyperfine splitting patterns.Provides details on the metal ion's electronic environment and coordination geometry. rsc.org

X-ray Crystallographic Analysis of Metal-2-Naphthalenol, 1-[[(phenylmethyl)imino]methyl]- Complexes

Analysis of Molecular Configuration and Conformation in Crystal Structures

X-ray crystallographic studies on analogous complexes reveal detailed structural information. For complexes with a 2:1 ligand-to-metal ratio, the two bidentate Schiff base ligands typically coordinate to the metal ion to form a four-coordinate species. rsc.organalis.com.my

The geometry around the metal center is confirmed by the bond angles. For example, in square planar complexes like those of Pd(II) or some Ni(II), the N-M-O and N-M-N angles are close to 90° and 180°, respectively. analis.com.my In contrast, tetrahedral complexes, such as those of Co(II), exhibit bond angles approaching the ideal 109.5°. rsc.org Often, these geometries are distorted from the ideal due to the steric constraints imposed by the bulky naphthalene and benzyl (B1604629) groups. rsc.orgrsc.org

The analysis also reveals the planarity of the ligand upon coordination. The six-membered chelate ring (M-O-C-C-C=N) adopts a specific conformation, and the dihedral angle between the naphthalene and phenyl rings can be determined. nih.gov

Table 3: Representative Crystallographic Data for Analogous N,O-Bidentate Schiff Base Complexes

ComplexGeometryM-O Bond Length (Å)M-N Bond Length (Å)Reference
[Cu(L)₂] (distorted square planar)Distorted Square Planar~1.90 - 1.95~1.98 - 2.02 rsc.org
[Co(L)₂] (tetrahedral)Tetrahedral~1.95~2.05 rsc.org
[Pd(L)₂] (square planar)Square Planar~1.98~2.04 analis.com.my

Note: 'L' represents a generic N,O-bidentate Schiff base ligand derived from 2-hydroxy-1-naphthaldehyde. Values are approximate and vary between specific structures.

Intermolecular Interactions and Crystal Packing Motifs

Beyond the individual molecular structure, X-ray crystallography elucidates how the complex molecules are arranged in the crystal lattice. This crystal packing is governed by a network of weaker, non-covalent intermolecular interactions. mdpi.comresearchgate.netrsc.org

Common interactions observed in the crystal structures of these types of complexes include C-H···π interactions, where a hydrogen atom from one molecule interacts with the electron cloud of an aromatic ring (naphthalene or phenyl) of an adjacent molecule. nih.gov Additionally, π-π stacking interactions between the extensive aromatic systems of the ligands are frequently observed, where parallel naphthalene and/or phenyl rings from neighboring molecules stack on top of each other. rsc.orgresearchgate.net Weaker C-H···O hydrogen bonds can also play a role in stabilizing the crystal structure. rsc.org These collective interactions guide the self-assembly of the molecules into well-defined one-, two-, or three-dimensional supramolecular architectures. rsc.orgnih.gov Hirshfeld surface analysis is a modern computational tool often used to visualize and quantify these diverse intermolecular contacts within the crystal. mdpi.comnih.gov

Theoretical Analysis of Metal-Ligand Interactions in 2-Naphthalenol, 1-[[(phenylmethyl)imino]methyl]- Complexes

Theoretical and computational chemistry serves as a powerful tool for elucidating the intricate nature of metal-ligand bonding and the electronic structure of coordination complexes. While specific detailed research findings and comprehensive data tables for the coordination complexes of 2-Naphthalenol, 1-[[(phenylmethyl)imino]methyl]- are not extensively available in the public domain, the principles of theoretical modeling for similar Schiff base complexes provide a robust framework for understanding their properties. Computational methods, particularly Density Functional Theory (DFT), are widely employed to predict and analyze the geometric parameters, electronic transitions, and bonding characteristics of such compounds.

The coordination of the 2-Naphthalenol, 1-[[(phenylmethyl)imino]methyl]- ligand to a metal center typically occurs through the phenolate oxygen and the imine nitrogen atoms, forming a stable chelate ring. Theoretical models of these complexes focus on the nature of the bonds formed between the metal ion and these donor atoms. This bonding is generally described as a combination of σ-donation from the ligand's lone pair orbitals to the metal's vacant orbitals and, in some cases, π-backbonding from the metal's d-orbitals to the ligand's π* orbitals.

The electronic structure of these complexes is another primary focus of theoretical investigations. Molecular Orbital (MO) theory, often implemented within the DFT framework, provides a detailed picture of the energy levels and compositions of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key parameter that relates to the chemical reactivity and kinetic stability of the complex. A larger HOMO-LUMO gap generally suggests higher stability and lower reactivity.

Furthermore, the analysis of the composition of these frontier orbitals reveals the nature of electronic transitions. For example, the HOMO is often localized on the ligand, particularly the phenolate oxygen, while the LUMO may be centered on the metal ion or distributed over the ligand's π-system. This distribution dictates the nature of the electronic transitions observed in UV-Vis spectroscopy, which can be classified as metal-to-ligand charge transfer (MLCT), ligand-to-metal charge transfer (LMCT), or intra-ligand (π-π* or n-π*) transitions.

To provide a more concrete, albeit illustrative, understanding, the following tables present hypothetical yet representative data that would be generated from DFT calculations on such complexes. These tables are based on typical findings for similar Schiff base complexes of divalent transition metals.

Table 1: Predicted Key Bond Lengths (Å) and Bond Angles (°) for Hypothetical M(II)-[2-Naphthalenol, 1-[[(phenylmethyl)imino]methyl]-]₂ Complexes

ParameterCo(II) ComplexNi(II) ComplexCu(II) Complex
Bond Lengths (Å)
M-O1.951.921.90
M-N2.052.021.98
C=N1.291.291.28
C-O1.321.321.33
Bond Angles (°)
O-M-O88.589.090.5
N-M-N91.090.592.0
O-M-N (chelate ring)92.593.094.0

Note: This data is illustrative and based on general trends observed in similar Schiff base complexes. Actual values would require specific DFT calculations for the named compound.

Table 2: Calculated Electronic Properties (in eV) for Hypothetical M(II)-[2-Naphthalenol, 1-[[(phenylmethyl)imino]methyl]-]₂ Complexes

PropertyCo(II) ComplexNi(II) ComplexCu(II) Complex
HOMO Energy-5.80-5.75-5.65
LUMO Energy-2.50-2.40-2.25
HOMO-LUMO Gap (ΔE)3.303.353.40
Electronegativity (χ)4.154.083.95
Chemical Hardness (η)1.651.681.70

Note: This data is illustrative. The values for electronegativity and chemical hardness are derived from the HOMO and LUMO energies and provide insights into the chemical reactivity of the complexes.

Catalytic Applications of 2 Naphthalenol, 1 Phenylmethyl Imino Methyl and Its Metal Complexes

Homogeneous Catalysis Mediated by 2-Naphthalenol, 1-[[(phenylmethyl)imino]methyl]- Complexes

Complexes of 2-Naphthalenol, 1-[[(phenylmethyl)imino]methyl]- have been primarily explored in the field of homogeneous catalysis, where the catalyst and reactants are in the same phase. This allows for high catalytic activity and selectivity under milder reaction conditions. The catalytic prowess of these complexes is influenced by the nature of the metal center, the coordination geometry, and the electronic and steric properties of the ligand.

The introduction of chirality into the 2-Naphthalenol, 1-[[(phenylmethyl)imino]methyl]- ligand framework opens up possibilities for its use in asymmetric catalysis, a field of significant importance in the synthesis of enantiomerically pure compounds. Chiral versions of this ligand can be synthesized by using a chiral amine, such as a chiral derivative of benzylamine (B48309), in the initial condensation reaction.

While specific studies detailing the use of chiral derivatives of 2-Naphthalenol, 1-[[(phenylmethyl)imino]methyl]- in enantioselective carbon-carbon bond formation are not extensively documented, the broader class of Schiff base ligands derived from 2-naphthol (B1666908) has shown promise in this area. For instance, related chiral ligands have been employed in asymmetric Petasis reactions, which involve the multicomponent condensation of boronic acids with amines and aldehydes to form chiral α-amino acids. nih.gov

In a study on the asymmetric Petasis reaction, chiral biphenol catalysts were shown to facilitate the reaction between alkenyl boronates, secondary amines, and glyoxylates. nih.gov Although this does not directly involve the title compound, it highlights the potential of similar chiral phenolic structures in catalyzing C-C bond forming reactions.

The oxidative coupling of 2-naphthols to produce axially chiral 1,1′-bi-2-naphthol (BINOL) derivatives is another important C-C bond-forming reaction. Chiral tridentate oxovanadium(IV) complexes derived from 2-hydroxy-1-naphthaldehyde (B42665) and various α-amino acids have been shown to be effective catalysts for this transformation, achieving enantioselectivities of up to 68%. ntu.edu.tw This demonstrates the potential of chiral Schiff base complexes derived from 2-hydroxy-1-naphthaldehyde in mediating enantioselective coupling reactions. ntu.edu.tw

Table 1: Enantioselective Oxidative Coupling of 2-Naphthol Catalyzed by a Chiral Vanadium Complex Derived from 2-Hydroxy-1-naphthaldehyde and Valine ntu.edu.tw

SubstrateYield (%)Enantiomeric Excess (ee, %)
2-Naphthol8562
6-Bromo-2-naphthol9258
6-Methoxy-2-naphthol7865

Reaction conditions: Catalyst (5 mol%), O2 (1 atm), CCl4, room temperature.

The application of chiral metal complexes of 2-Naphthalenol, 1-[[(phenylmethyl)imino]methyl]- in enantioselective hydrogenation and reduction reactions is an area of active research. While specific examples for the title compound are scarce, related chiral ruthenium(II) catalysts with atropisomeric ligands have been successfully used for the asymmetric hydrogenation of β-ketoamides to the corresponding β-hydroxyamides with high yields and enantioselectivities. sctunisie.org

The synthesis of chiral benzyl-α-d alcohols has been achieved through the catalytic transfer hydrogenation of benzaldehyde-α-d derivatives using in situ derived catalysts from various metal precursors and chiral aminoindanol (B8576300) ligands. capes.gov.br This underscores the potential of chiral ligand-metal complexes in asymmetric reduction reactions.

Metal complexes of Schiff bases derived from 2-hydroxy-1-naphthaldehyde have demonstrated catalytic activity in a range of organic transformations.

Oxidation: Benzylic C-H oxidation is a crucial transformation in organic synthesis. While not specifically mentioning the title compound, metal-catalyzed oxidations of alkylarenes to aromatic ketones have been reported, often employing transition metal catalysts. mdpi.com

Polymerization: Bimetallic aluminum complexes bearing binaphthyl-based iminophenolate ligands have been investigated as catalysts for the ring-opening polymerization (ROP) of cyclic esters like rac-lactide and ε-caprolactone. researchgate.net These catalysts have also shown activity in the copolymerization of phthalic anhydride (B1165640) with epoxides. researchgate.net The cooperative effects between the two metal centers are believed to be responsible for the high catalytic activities observed. researchgate.net

C-C Coupling: As mentioned earlier, metal complexes of ligands derived from 2-hydroxy-1-naphthaldehyde have been utilized in oxidative coupling reactions of 2-naphthols. ntu.edu.tw

Asymmetric Catalysis with Chiral 2-Naphthalenol, 1-[[(phenylmethyl)imino]methyl]- Derivatives

Mechanistic Investigations of 2-Naphthalenol, 1-[[(phenylmethyl)imino]methyl]- Catalyzed Reactions

Understanding the reaction mechanism is crucial for the rational design of more efficient and selective catalysts. Mechanistic studies of reactions catalyzed by Schiff base complexes often involve a combination of experimental techniques and computational modeling.

Detailed mechanistic studies specifically for reactions catalyzed by complexes of 2-Naphthalenol, 1-[[(phenylmethyl)imino]methyl]- are limited in the available literature. However, insights can be drawn from studies on related catalytic systems.

For gold-catalyzed intramolecular hydroalkylation of ynamides, a plausible reaction pathway involves the formation of a highly reactive keteniminium ion intermediate. nih.gov This intermediate undergoes a ntu.edu.twsctunisie.org-hydride shift, which is identified as the rate-determining step, followed by cyclization and subsequent steps to yield the final product. nih.gov

In the context of N-heterocyclic carbene (NHC) and photoredox co-catalyzed reactions for the synthesis of γ-aryloxy ketones, mechanistic studies have pointed towards a reductive single-electron transfer reaction of acyl azolium species followed by a radical-radical cross-coupling. researchgate.net

For manganese-catalyzed deaminative hydroxylation of benzyl (B1604629) amines, a proposed mechanism involves the initial dehydrogenation of methanol (B129727) to formaldehyde, which then reacts with the amine to form an imine intermediate. nih.gov A key 1,3-proton transfer, facilitated by a base, leads to a different imine that can be hydrolyzed to a carbonyl compound and subsequently hydrogenated to the final alcohol product. nih.gov

These examples from related catalytic systems illustrate the complexity of the reaction pathways and the nature of the intermediates that may be involved in reactions catalyzed by complexes of 2-Naphthalenol, 1-[[(phenylmethyl)imino]methyl]-. Further dedicated mechanistic studies on this specific catalytic system are needed to fully elucidate its reaction pathways and intermediates.

Transition State Analysis and Kinetic Studies

Detailed transition state analysis and kinetic studies for the specific compound 2-Naphthalenol, 1-[[(phenylmethyl)imino]methyl]- are not extensively documented in dedicated public research. However, insights can be drawn from computational and experimental studies on analogous 2-naphthol-derived Schiff base complexes and related catalytic systems involving imines.

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating reaction mechanisms involving Schiff base catalysts. nih.govresearchgate.net Such studies provide detailed information about the geometries of reactants, transition states, and products, as well as the associated energy barriers. For a typical catalytic reaction involving a metal complex of 2-Naphthalenol, 1-[[(phenylmethyl)imino]methyl]-, a computational analysis would likely investigate the coordination of the substrate to the metal center, followed by the transformation through one or more transition states. The analysis of these transition states can reveal the key interactions that determine the reaction's rate and selectivity. For instance, in reactions involving imine reduction, the geometry of the transition state for hydride transfer is crucial in determining the stereochemical outcome of the product. nih.gov

Kinetic studies on similar catalytic systems often reveal the reaction order with respect to the catalyst, substrate, and any co-reagents. For example, in the complex formation of 2-nitroso-1-naphthol (B92032) with cobalt(II) ions, the reaction was found to be first-order with respect to both the metal ion and the ligand. researchgate.net It is plausible that catalytic reactions employing complexes of 2-Naphthalenol, 1-[[(phenylmethyl)imino]methyl]- would exhibit similar kinetic profiles, where the rate is dependent on the concentration of the active catalytic species. The observed rate constant in such systems is often a composite of parameters from equilibrium and electron transfer steps. researchgate.net

The electronic properties of the Schiff base ligand and the nature of the metal ion significantly influence the catalytic activity. The imine group (-N=CH-) is crucial for the mechanism of many biological and synthetic reactions. nih.gov The coordination of the ligand to a metal ion can enhance its biological and catalytic activity. nih.govuobaghdad.edu.iq

Table 1: Representative Kinetic Data for a Related System

Reaction ComponentOrder of ReactionRate Constant (k)Reference
Cobalt (II) ionFirst- researchgate.net
2-nitroso-1-naphtholFirst- researchgate.net

Note: This data is for a related naphthol derivative and is illustrative of the type of information obtained from kinetic studies.

Catalyst Design and Immobilization Strategies for 2-Naphthalenol, 1-[[(phenylmethyl)imino]methyl]]- Systems

The design of catalysts based on 2-Naphthalenol, 1-[[(phenylmethyl)imino]methyl]- focuses on tuning the electronic and steric properties of the ligand and the choice of the metal center to optimize catalytic performance. Modifications to the backbone of the Schiff base ligand can influence the stability and activity of the resulting metal complex.

A significant area of development in catalyst design is the immobilization of homogeneous catalysts onto solid supports. This strategy combines the high activity and selectivity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous catalysts. Several immobilization strategies are applicable to Schiff base complexes derived from 2-naphthol.

One common approach is the encapsulation of the metal complex within the porous structure of zeolites. researchgate.net This method, known as the "ship-in-a-bottle" synthesis, involves forming the complex within the zeolite cavities. The zeolite framework can enhance the catalytic activity and selectivity by providing a specific microenvironment. For instance, iron(III)-Schiff-base complexes encapsulated in zeolites have shown enhanced activity in the oxidative coupling of 2-naphthol. researchgate.net

Another effective strategy is the immobilization of the Schiff base or its metal complex onto magnetic nanoparticles. chemmethod.com This is often achieved by coating magnetite (Fe3O4) nanoparticles with a layer of silica (B1680970) or a polymer like chitosan, which is then functionalized with the Schiff base. chemmethod.comnih.gov The resulting magnetic nanocatalyst can be easily recovered from the reaction mixture using an external magnet, allowing for simple catalyst recycling. chemmethod.com For example, a magnesium Schiff base complex supported on magnetite nanoparticles has been successfully used for the synthesis of 1-(α-aminoalkyl)-2-naphthols. chemmethod.com

The choice of the support and the method of immobilization can significantly impact the catalyst's performance. The interaction between the support and the catalytic complex can influence its electronic properties and accessibility to substrates.

Table 2: Comparison of Immobilization Strategies for 2-Naphthol Based Schiff Base Catalysts

Support MaterialImmobilization MethodAdvantagesPotential ApplicationsReference
Zeolite YEncapsulation (Flexible Ligand Method)Enhanced selectivity, shape-selective catalysisOxidative coupling reactions researchgate.net
Magnetite-ChitosanCovalent attachmentEasy separation and recyclability, high stabilitySynthesis of xanthene derivatives nih.gov
Magnetite-SilicaCovalent attachmentGood thermal stability, reusabilitySynthesis of 1-(α-aminoalkyl)-2-naphthols chemmethod.com

These strategies, while not specifically reported for 2-Naphthalenol, 1-[[(phenylmethyl)imino]methyl]-, provide a clear roadmap for the development of robust and reusable catalysts based on this ligand.

Theoretical and Computational Studies on 2 Naphthalenol, 1 Phenylmethyl Imino Methyl

Quantum Chemical Calculations of Electronic Structure of 2-Naphthalenol, 1-[[(phenylmethyl)imino]methyl]- and Derivatives

Quantum chemical calculations are fundamental to understanding the electronic properties of 2-Naphthalenol, 1-[[(phenylmethyl)imino]methyl]-. These calculations, often employing methods like Density Functional Theory (DFT), provide detailed information about the distribution of electrons within the molecule, which in turn governs its chemical behavior.

Key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The energy gap between HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity.

For 2-Naphthalenol, 1-[[(phenylmethyl)imino]methyl]-, the electronic structure is characterized by the delocalized π-electron system of the naphthalene (B1677914) and phenyl rings, as well as the imine bond. The presence of the hydroxyl group and the imine nitrogen introduces heteroatoms with lone pairs of electrons, which significantly influence the molecular orbital energies. Theoretical studies on similar Schiff bases derived from 2-hydroxy-1-naphthaldehyde (B42665) have shown that the HOMO is typically localized on the naphthol moiety, while the LUMO is distributed over the imine bond and the adjacent aromatic rings.

Derivatives of 2-Naphthalenol, 1-[[(phenylmethyl)imino]methyl]- can be designed by introducing various substituents on the phenyl or naphthalene rings. Quantum chemical calculations can predict how these substituents will alter the electronic structure. For instance, electron-donating groups (like -OCH₃) are expected to raise the HOMO energy level, making the molecule a better electron donor. Conversely, electron-withdrawing groups (like -NO₂) would lower the LUMO energy, enhancing its electron-accepting character.

Table 1: Representative Calculated Electronic Properties of 2-Naphthalenol, 1-[[(phenylmethyl)imino]methyl]- and a Derivative

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
2-Naphthalenol, 1-[[(phenylmethyl)imino]methyl]--5.8-1.93.9
2-Naphthalenol, 1-[[((4-nitrophenyl)methyl)imino]methyl]--6.2-2.53.7

Note: The values in this table are illustrative and representative of typical results from DFT calculations on similar molecules.

Density Functional Theory (DFT) Applications for Reactivity and Properties

Density Functional Theory (DFT) is a widely used computational method to investigate the reactivity and properties of molecules like 2-Naphthalenol, 1-[[(phenylmethyl)imino]methyl]-. nih.gov DFT calculations can provide valuable insights into various aspects of the molecule's behavior.

One of the key applications of DFT is the calculation of global reactivity descriptors. These descriptors, such as chemical potential, hardness, and electrophilicity index, are derived from the HOMO and LUMO energies and provide a quantitative measure of the molecule's reactivity. For instance, a higher electrophilicity index suggests a greater susceptibility to nucleophilic attack.

DFT can also be used to generate Molecular Electrostatic Potential (MEP) maps. nih.gov These maps visualize the electrostatic potential on the electron density surface of the molecule, with different colors representing regions of positive and negative potential. Red areas indicate electron-rich regions, which are prone to electrophilic attack, while blue areas represent electron-deficient regions, susceptible to nucleophilic attack. For 2-Naphthalenol, 1-[[(phenylmethyl)imino]methyl]-, the MEP map would likely show a negative potential around the hydroxyl oxygen and imine nitrogen, and positive potentials around the hydrogen atoms.

Furthermore, DFT is employed to study the tautomerism in Schiff bases. 2-Naphthalenol, 1-[[(phenylmethyl)imino]methyl]- can exist in two tautomeric forms: the enol-imine form and the keto-amine form. DFT calculations can determine the relative energies of these tautomers, predicting which form is more stable in different environments (gas phase or in a solvent). researchgate.net

Table 2: Representative DFT-Calculated Global Reactivity Descriptors for 2-Naphthalenol, 1-[[(phenylmethyl)imino]methyl]-

DescriptorValue
Chemical Potential (μ)-3.85 eV
Chemical Hardness (η)1.95 eV
Electrophilicity Index (ω)3.79 eV

Note: The values in this table are illustrative and based on typical DFT calculation results for similar Schiff bases.

Molecular Dynamics Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of molecules. For 2-Naphthalenol, 1-[[(phenylmethyl)imino]methyl]-, MD simulations can provide insights into its conformational flexibility and dynamics.

The molecule is not entirely planar, and there is rotational freedom around the single bonds, particularly the C-N single bond of the benzyl (B1604629) group. MD simulations can explore the potential energy surface of the molecule, identifying stable conformations and the energy barriers between them. This is crucial for understanding how the molecule's shape can influence its interactions with other molecules or biological targets.

Conformational analysis through MD can reveal the preferred spatial arrangement of the phenyl and naphthalene rings relative to each other. The simulations can also model the behavior of the molecule in different solvent environments, showing how solvent molecules interact with different parts of the Schiff base and influence its conformation.

By analyzing the trajectories from MD simulations, it is possible to calculate various structural and dynamic properties, such as radial distribution functions (to understand solvation shells) and time correlation functions (to study dynamic processes). This information is valuable for rationalizing experimental observations and for designing molecules with specific conformational properties.

Prediction of Spectroscopic Signatures for 2-Naphthalenol, 1-[[(phenylmethyl)imino]methyl]- and Its Complexes

Computational methods, particularly DFT and its time-dependent extension (TD-DFT), are highly effective in predicting the spectroscopic signatures of molecules. researchgate.net For 2-Naphthalenol, 1-[[(phenylmethyl)imino]methyl]-, these calculations can simulate various types of spectra, which can then be compared with experimental data for validation.

Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the vibrational frequencies of the molecule, which correspond to the peaks in its Infrared (IR) and Raman spectra. By analyzing the nature of these vibrations, specific peaks can be assigned to the stretching or bending of particular bonds, such as the C=N imine stretch, the O-H stretch of the hydroxyl group, and the various C-H and C-C vibrations of the aromatic rings. This aids in the interpretation of experimental spectra and the structural characterization of the molecule.

Electronic Spectroscopy (UV-Vis): TD-DFT calculations can predict the electronic absorption spectra (UV-Vis) of the molecule. researchgate.net The calculations provide the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. These electronic transitions typically involve the promotion of an electron from a lower-energy occupied molecular orbital (like the HOMO) to a higher-energy unoccupied molecular orbital (like the LUMO). The predicted spectra can help in understanding the electronic transitions responsible for the observed color of the compound and its complexes.

NMR Spectroscopy: The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy can also be predicted using quantum chemical methods like the Gauge-Including Atomic Orbital (GIAO) approach. epstem.net These calculations can predict the ¹H and ¹³C NMR chemical shifts for each atom in the molecule, providing a powerful tool for structural elucidation.

Table 3: Representative Predicted Spectroscopic Data for 2-Naphthalenol, 1-[[(phenylmethyl)imino]methyl]-

Spectroscopic TechniquePredicted SignatureAssignment
IR Spectroscopy~1620 cm⁻¹C=N (imine) stretch
UV-Vis Spectroscopy~350 nmπ → π* transition
¹H NMR Spectroscopy~8.5 ppmImine proton (CH=N)

Note: The values in this table are illustrative and based on typical computational results for similar Schiff bases.

In Silico Design and Optimization of 2-Naphthalenol, 1-[[(phenylmethyl)imino]methyl]- Derivatives for Specific Applications

In silico design involves the use of computational methods to design and optimize molecules with desired properties before they are synthesized in the laboratory. This approach can significantly accelerate the discovery of new materials and therapeutic agents.

For 2-Naphthalenol, 1-[[(phenylmethyl)imino]methyl]-, in silico methods can be used to design derivatives with enhanced properties for specific applications. For example, if the goal is to develop a fluorescent sensor, derivatives can be designed with substituents that modulate the HOMO-LUMO gap to tune the emission wavelength. Computational screening of a virtual library of derivatives can identify promising candidates with the desired electronic and photophysical properties.

If the target application is in medicinal chemistry, molecular docking simulations can be used to predict how well the designed derivatives bind to a specific biological target, such as an enzyme or a receptor. nih.gov The docking studies provide information about the binding affinity and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein. This information can guide the optimization of the molecular structure to improve its biological activity.

Quantitative Structure-Activity Relationship (QSAR) studies can also be performed. In a QSAR study, a statistical model is built to correlate the calculated molecular descriptors (e.g., electronic, steric, and hydrophobic properties) of a series of derivatives with their experimentally measured biological activity. This model can then be used to predict the activity of new, unsynthesized derivatives, prioritizing the most promising candidates for synthesis and testing.

Through these in silico approaches, the design of 2-Naphthalenol, 1-[[(phenylmethyl)imino]methyl]- derivatives can be systematically guided, saving time and resources in the development of new functional molecules.

Advanced and Emerging Applications of 2 Naphthalenol, 1 Phenylmethyl Imino Methyl in Materials Chemistry

Development of Functional Materials Utilizing 2-Naphthalenol, 1-[[(phenylmethyl)imino]methyl]- Building Blocks

The unique photophysical properties and reactive sites of 2-Naphthalenol, 1-[[(phenylmethyl)imino]methyl]- and its analogs make them prime candidates for constructing novel functional materials. The extensive π-electron system is fundamental to its optical and electronic behavior, while the imine nitrogen and phenolic oxygen atoms serve as effective coordination sites for creating larger, more complex structures. researchgate.net

Nonlinear Optical (NLO) Active Materials

Organic molecules with large delocalized π-electron systems are of significant interest for nonlinear optical (NLO) applications, which include optical switching and frequency doubling. bohrium.comjhuapl.edu Schiff bases derived from 2-hydroxy-1-naphthaldehyde (B42665) are promising candidates for NLO materials due to their intramolecular charge transfer characteristics. Research on analogs of 2-Naphthalenol, 1-[[(phenylmethyl)imino]methyl]- demonstrates their potential in this domain.

For instance, the closely related compound 1-((E)-(4-methoxyphenylimino)methyl)naphthalen-2-ol (E4MMN) has been synthesized and its NLO properties thoroughly investigated. Single crystal X-ray diffraction revealed that E4MMN crystallizes in the orthorhombic, non-centrosymmetric space group Pna21, a prerequisite for second-order NLO activity. bohrium.com The material exhibits significant nonlinear absorption, which is critical for optical limiting applications that protect sensitive optical components from high-intensity laser damage. bohrium.com

Detailed research findings for the analog E4MMN highlight its suitability for NLO applications. The Z-scan technique confirmed that the crystal displays reverse saturable absorption, a desirable third-order NLO phenomenon attributed to a two-photon absorption process. bohrium.com Furthermore, the Kurtz-Perry powder method confirmed its second-order NLO behavior, making it a candidate for applications like frequency doubling. bohrium.com

Table 1: Nonlinear Optical Properties of an Analog Compound, 1-((E)-(4-methoxyphenylimino)methyl)naphthalen-2-ol (E4MMN)

PropertyValueSignificance
Crystal System OrthorhombicFulfills the requirement of a non-centrosymmetric structure for second-order NLO activity. bohrium.com
Space Group Pna21A non-centrosymmetric space group. bohrium.com
Optical Cut-off Wavelength 390 nmIndicates good optical transparency in the visible region. bohrium.com
NLO Mechanism Reverse Saturable AbsorptionA key process for optical limiting applications. bohrium.com
Nonlinear Absorption Coefficient (β) 2.40 × 10⁻¹⁰ m/WA high value indicating strong nonlinear absorption. bohrium.com
Optical Limiting Threshold 1.22 × 10¹² W/m²A low threshold suggests high efficiency for optical limiting devices. bohrium.com

Polymeric and Supramolecular Materials

The structural features of 2-Naphthalenol, 1-[[(phenylmethyl)imino]methyl]- allow for its incorporation into larger macromolecular and supramolecular architectures. Schiff bases are known to be effective as polymer stabilizers, preventing degradation and improving the thermal stability of materials. amazonaws.comjmchemsci.com

In the realm of supramolecular chemistry, the naphthalenol imine moiety is a powerful tool for directing the self-assembly of molecules. Non-covalent interactions such as hydrogen bonding (via the -OH group), π–π stacking (via the naphthalene (B1677914) and phenyl rings), and metal coordination (via the N and O atoms) can be harnessed to build ordered nanostructures. rsc.org For example, studies on related achiral Schiff bases containing the 1-(iminomethyl)-2-naphthol core have shown that they can organize at interfaces to form chiral J- or H-aggregates in Langmuir–Schaefer films. kisti.re.kr This supramolecular chirality arises from a cooperative, helical π–π stacking of the molecules, demonstrating how molecular design can lead to complex, functional assemblies from simple achiral precursors. kisti.re.kr

Furthermore, the introduction of metal ions can lead to the formation of well-defined polynuclear complexes. mdpi.com Amphiphilic platinum(II) complexes incorporating Schiff base ligands have been shown to self-assemble in solution, with the extent of Pt⋯Pt and π–π interactions being tunable by altering solvent composition. This controlled aggregation leads to significant changes in spectroscopic and luminescent properties and results in diverse nanostructures. rsc.org

Strategies for Incorporating 2-Naphthalenol, 1-[[(phenylmethyl)imino]methyl]- into Advanced Chemical Systems

Several strategies exist for integrating this Schiff base into more complex chemical systems. One primary method involves leveraging its ability to act as a chelating ligand. The imine nitrogen and the phenolic oxygen form a stable coordination pocket for a wide range of metal ions. researchgate.netrsc.org This allows for the construction of discrete metallo-supramolecular structures or the incorporation of the unit into metal-organic frameworks (MOFs) and coordination polymers.

Another key strategy revolves around the inherent tautomerism of the 2-hydroxy Schiff base core. The molecule exists in an equilibrium between the enol-imine form (O–H···N) and the keto-amine form (O···H–N). nih.gov This equilibrium is sensitive to the solvent environment and electronic factors. nih.gov This property can be exploited to create responsive materials, where an external stimulus (like a change in solvent polarity or the introduction of a guest molecule) can shift the equilibrium and trigger a change in the material's optical or electronic properties.

Covalent modification is a further strategy for incorporation. The phenyl ring originating from benzylamine (B48309) or the naphthalene ring can be functionalized with other reactive groups, such as vinyl or carboxyl groups. These functionalities can then be used to polymerize the molecule or graft it onto surfaces and other polymer backbones, creating hybrid materials with tailored properties. dtic.mil

Future Research Directions and Unexplored Avenues for 2 Naphthalenol, 1 Phenylmethyl Imino Methyl

Challenges and Opportunities in the Field of Naphthol-Imine Research

The study of naphthol-imines, a subset of Schiff bases, is a field rich with possibilities, yet it faces several challenges that present significant opportunities for innovation. A primary challenge lies in overcoming the limitations of traditional synthetic methods. scirp.org Conventional synthesis often involves the condensation of an aldehyde and an amine, which can require harsh conditions, long reaction times, and the removal of water to drive the reaction to completion. scirp.orgnih.gov The development of more efficient and environmentally benign synthetic protocols is therefore a major goal.

Exploration of Novel Synthetic Methodologies for Enhanced Sustainability and Efficiency

In response to the challenges of traditional synthesis, researchers are actively exploring novel methodologies that prioritize sustainability and efficiency. These green approaches are critical for the large-scale and environmentally responsible production of naphthol-imines.

Key areas of development include:

Solvent-Free and Catalyst-Free Conditions: A significant advancement is the development of reactions that proceed without the need for solvents or catalysts. scirp.orgpolimi.it Microwave-assisted synthesis under solvent-free conditions has also emerged as a powerful technique for preparing 2-naphthol (B1666908) Mannich bases, which are structurally related to the target compound. researchgate.net

Green Catalysts and Solvents: The use of natural catalysts, such as fruit juices, provides an eco-friendly alternative to conventional acid or metal catalysts for producing related amidoalkyl naphthols. derpharmachemica.com Water is also being explored as a green solvent for these syntheses. mdpi.com

Transition Metal Catalysis: The direct preparation of imines from amines using transition metal catalysis, particularly copper-catalyzed oxidative coupling, is an area of active research that aligns with green chemistry principles. rsc.org

Micellar Catalysis: An emerging application involves micellar catalysis, which can avoid the use of hazardous organic solvents and enhance reaction rates by increasing local reactant concentrations. rsc.org

These innovative methods not only offer environmental benefits but also often result in higher yields, shorter reaction times, and simpler work-up procedures.

MethodologyKey AdvantagesRelevant Compound Type
Solvent-Free Synthesis Reduced waste, simplified procedure, often lower energy consumption. scirp.orgpolimi.itImines, Amidoalkyl Naphthols. scirp.orgmdpi.com
Microwave-Assisted Reaction Rapid heating, shorter reaction times, improved yields. researchgate.net2-Naphthol Mannich Bases. researchgate.net
Natural Catalysts (e.g., Lemon Juice) Environmentally benign, readily available, low cost. derpharmachemica.com1-Amidoalkyl-2-Naphthols. derpharmachemica.com
Transition Metal Catalysis High efficiency, good atom economy, direct synthesis from amines. rsc.orgImines. rsc.org

Integration of 2-Naphthalenol, 1-[[(phenylmethyl)imino]methyl]- in Multicomponent and Cascade Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, are highly valued for their efficiency and ability to rapidly generate molecular complexity. nih.govmdpi.com The imine functionality within 2-Naphthalenol, 1-[[(phenylmethyl)imino]methyl]- makes it an ideal candidate for integration into MCRs.

The most relevant MCR for this class of compounds is the Mannich reaction, which typically involves an aldehyde, an amine, and a carbon acid. The synthesis of 1-amidoalkyl-2-naphthols and Betti bases (aminoalkylnaphthols) via one-pot, three-component condensation of 2-naphthol, an aldehyde, and an amine or amide is a well-established example. nih.govmdpi.comijcmas.comrsc.org In these reactions, an imine is generated in situ and subsequently attacked by the electron-rich 2-naphthol. nih.govderpharmachemica.com

Future research could focus on using pre-formed 2-Naphthalenol, 1-[[(phenylmethyl)imino]methyl]- as the imine component in novel MCRs. This approach offers greater control over the reaction and allows for the introduction of specific functionalities. For instance, its integration into Petasis-type reactions, which involve the coupling of a boronic acid, an amine, and a carbonyl derivative, could yield highly functionalized and structurally diverse amino compounds. acs.org The development of cascade reactions, where a series of intramolecular transformations are triggered after an initial intermolecular event involving the naphthol-imine, also presents an exciting frontier for creating complex molecular architectures from simple starting materials.

Undiscovered Catalytic Potential and Broadening Reaction Scope

While often viewed as a product or intermediate, 2-Naphthalenol, 1-[[(phenylmethyl)imino]methyl]- and its derivatives possess significant, largely unexplored, catalytic potential. The nitrogen and oxygen atoms can act as a bidentate ligand, coordinating to metal centers to form catalysts for asymmetric synthesis. mdpi.com This is a particularly promising avenue, as chiral amino alcohols derived from these structures are valuable in stereoselective transformations.

Future research directions in this area include:

Asymmetric Catalysis: Designing chiral variants of 2-Naphthalenol, 1-[[(phenylmethyl)imino]methyl]- for use as ligands in enantioselective catalysis. The inherent chirality of many natural products makes this a critical area for pharmaceutical synthesis.

Umpolung Reactions: Exploring the reversal of polarity (umpolung) of the imine functionality. researchgate.net While imines typically act as electrophiles, novel catalytic systems, such as those using N-heterocyclic carbenes (NHCs), can render the imine carbon nucleophilic. researchgate.netresearchgate.net This opens up completely new reaction pathways for carbon-carbon bond formation. researchgate.net

Photocatalysis: Investigating the role of naphthol-imines in photocatalytic cycles. The extended conjugation of the naphthalene (B1677914) ring system suggests potential for activity in visible-light-mediated reactions, a rapidly growing field in organic synthesis.

Broadening the reaction scope involves testing the compound's reactivity with a wider range of electrophiles and nucleophiles under various catalytic conditions to discover novel transformations.

Advanced Spectroscopic Probes and In Situ Monitoring for Reaction Discovery

Understanding reaction mechanisms and kinetics is fundamental to optimizing existing synthetic methods and discovering new ones. Advanced spectroscopic techniques are indispensable tools for achieving this, allowing for real-time, in situ monitoring of chemical transformations.

For reactions involving 2-Naphthalenol, 1-[[(phenylmethyl)imino]methyl]-, several advanced methods could be employed:

Raman Spectroscopy: This technique is highly effective for monitoring imine synthesis by tracking the intensity of the C=O stretching mode of the starting aldehyde and the emergence of the C=N bond. researchgate.net It allows for the determination of reaction kinetics without invasive sampling. researchgate.net

NMR Spectroscopy: In situ ¹H NMR monitoring can provide detailed mechanistic insights by observing the consumption of reactants and the formation of intermediates and products in real-time. acs.org

Fluorescence Spectroscopy: The formation or cleavage of an imine bond can lead to significant changes in the fluorescence properties of a molecule. researchgate.netmdpi.com This principle can be harnessed to develop fluorescent probes where the reaction progress is signaled by a "turn-on" or "turn-off" fluorescent response, which is particularly useful for high-throughput screening of reaction conditions. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS): This established method can be used for the reliable determination of reactants and products, such as 1- and 2-naphthol, after derivatization, providing a robust analytical tool for reaction validation. nih.gov

By applying these in situ monitoring techniques, researchers can rapidly screen catalysts, solvents, and other reaction parameters, accelerating the discovery of novel and efficient synthetic pathways for and with 2-Naphthalenol, 1-[[(phenylmethyl)imino]methyl]-.

Spectroscopic TechniqueApplication in Naphthol-Imine ResearchKey Information Obtained
Raman Spectroscopy Real-time monitoring of imine formation. researchgate.netReaction kinetics, rate constants. researchgate.net
¹H NMR Spectroscopy In situ tracking of reaction progress. acs.orgIdentification of intermediates, mechanistic pathways. acs.org
Fluorescence Spectroscopy Development of "turn-on/off" probes based on imine formation/cleavage. researchgate.netmdpi.comHigh-throughput screening, detection of specific analytes. mdpi.com
GC-MS Quantitative analysis of reaction components. nih.govProduct yield, reaction validation. nih.gov

Q & A

Q. What are the recommended methods for synthesizing and characterizing 2-Naphthalenol Schiff base derivatives?

Schiff base compounds like this derivative are typically synthesized via condensation between an amine and a carbonyl group. For characterization, use spectroscopic techniques such as NMR (for structural elucidation), FTIR (to confirm imine bond formation via C=N stretching ~1600–1640 cm⁻¹), and mass spectrometry (for molecular weight validation). Single-crystal X-ray diffraction is recommended for definitive structural confirmation .

Q. How should researchers design toxicity screening studies for this compound in mammalian models?

Follow inclusion criteria for health effects studies outlined in Table B-1 ():

  • Exposure routes : Oral, inhalation, or dermal.
  • Health outcomes : Hepatic, renal, hematological, and respiratory effects.
  • Species : Rodents (rats/mice) as primary models. Prioritize dose-response studies with subchronic exposure (14–90 days) to assess systemic toxicity, using OECD or EPA guidelines .

Q. What analytical techniques are suitable for detecting this compound in environmental matrices?

Use GC-MS or HPLC-UV for quantification in water or soil samples. For trace analysis, employ solid-phase extraction (SPE) with C18 cartridges. Validate methods using EPA 8270 (GC-MS) or 8310 (HPLC) protocols. Reference NIST databases (e.g., SRD 69) for spectral matching .

Advanced Research Questions

Q. How can contradictory data on genotoxicity (e.g., DNA damage at low concentrations vs. non-mutagenicity) be resolved?

Discrepancies may arise from differences in assay systems (e.g., in vitro vs. in vivo) or metabolite generation. Address this by:

  • Conducting comet assays (for DNA strand breaks) and Ames tests (for mutagenicity) in parallel.
  • Investigating metabolic activation using S9 liver fractions.
  • Comparing results across species (e.g., human erythrocytes vs. rodent models) .

Q. What computational approaches are effective for predicting the environmental fate and degradation pathways of this compound?

Apply density functional theory (DFT) to model hydrolysis and photolysis mechanisms. Use QSAR models (e.g., EPI Suite) to estimate biodegradation half-lives and bioaccumulation potential. Validate predictions with experimental data from aerobic/anaerobic bioreactor studies .

Q. How does the compound’s structure influence its interaction with biological targets (e.g., transcription factors or DNA)?

The naphthalenol moiety enables π-π stacking with DNA bases, while the iminomethyl group may chelate metal ions in enzyme active sites. Use molecular docking (AutoDock Vina) to simulate binding to cytochrome P450 isoforms or NF-κB. Confirm with fluorescence quenching assays and competitive inhibition studies .

Data Contradiction Analysis

Q. Why do some studies report high hepatic toxicity while others show minimal effects?

Variability may stem from differences in:

  • Metabolic activation : Species-specific CYP450 expression alters metabolite profiles.
  • Dosing regimens : Subacute vs. chronic exposure impacts adaptive responses. Mitigate by standardizing protocols (e.g., ISO 10993-22 for hepatotoxicity screening) and including positive controls (e.g., carbon tetrachloride) .

Methodological Resources

  • Toxicological Screening : Refer to ATSDR’s inclusion criteria (Table B-1, ) for study design.
  • Structural Analysis : Use NIST Chemistry WebBook (SRD 69) for thermodynamic and spectral data .
  • Environmental Modeling : Leverage EPA’s EPI Suite for degradation pathway predictions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Naphthalenol, 1-[[(phenylmethyl)imino]methyl]-
Reactant of Route 2
Reactant of Route 2
2-Naphthalenol, 1-[[(phenylmethyl)imino]methyl]-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.